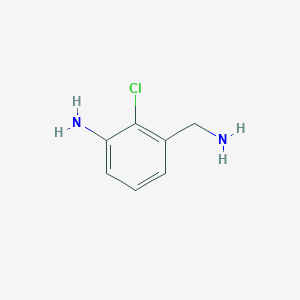

3-Amino-2-chlorobenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

3-(aminomethyl)-2-chloroaniline |

InChI |

InChI=1S/C7H9ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4,9-10H2 |

InChI Key |

BVSVIAUGTPTXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-chlorobenzylamine: A review of available data and properties of related isomers.

Introduction

Benzylamine and its substituted derivatives are a significant class of organic compounds utilized as building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their biological activity is of considerable interest to researchers in drug discovery. This document aims to provide a technical overview of the chemical properties of 3-Amino-2-chlorobenzylamine. Due to the limited availability of specific data for this compound, this guide focuses on the known properties of its structural isomers, 2-chlorobenzylamine and 3-chlorobenzylamine, to provide a comparative and inferred understanding.

Physicochemical Properties

The physicochemical properties of benzylamines are influenced by the nature and position of substituents on the benzene ring. The following tables summarize the available data for 2-chlorobenzylamine, 3-chlorobenzylamine, and the parent compound, benzylamine. These values provide an estimate of the expected properties for this compound.

Table 1: General and Physical Properties of Benzylamine and its Chloro- Isomers

| Property | 2-Chlorobenzylamine | 3-Chlorobenzylamine | Benzylamine |

| Molecular Formula | C₇H₈ClN | C₇H₈ClN | C₇H₉N |

| Molecular Weight | 141.60 g/mol | 141.60 g/mol | 107.15 g/mol [1] |

| Appearance | Colorless liquid with a slight amine odor | Liquid | Colorless to light yellow liquid with a strong ammonia odor |

| Boiling Point | 103-104 °C at 11 mmHg | 110-112 °C at 17 mmHg | 185 °C[1] |

| Density | 1.173 g/mL at 25 °C | 1.159 g/mL at 25 °C | 0.981 g/cm³[1] |

| Refractive Index | n20/D 1.562 | n20/D 1.559 | - |

| Solubility | Somewhat soluble in water | - | Moderately soluble in water, highly miscible with organic solvents[1] |

Table 2: Safety and Hazard Information

| Hazard Information | 2-Chlorobenzylamine | 3-Chlorobenzylamine | Benzylamine |

| GHS Pictograms | Corrosive, Irritant | GHS05 (Corrosion)[2] | - |

| Signal Word | - | Danger[2] | - |

| Hazard Statements | Causes severe skin burns and eye damage | H314: Causes severe skin burns and eye damage[2] | Highly irritating to skin and mucous membranes |

| Flash Point | - | 98 °C (closed cup)[2] | - |

Reactivity and Synthesis

Benzylamines are typically basic and react with acids to form salts. The amino group acts as a nucleophile. The reactivity of the aromatic ring is influenced by the electron-withdrawing or -donating nature of its substituents.

General Reactivity

Substituted benzylamines are known to undergo various reactions, including:

-

N-Alkylation: The benzyl group can be removed by hydrogenolysis after N-alkylation, making benzylamine a useful masked source of ammonia.

-

Acylation: Reaction with acylating agents, such as acetyl chloride, forms the corresponding N-benzylacetamide.

-

Reductive Amination: 3-Chlorobenzylamine is used in dihydroquinolone synthesis through reductive amination.

Hypothetical Synthesis of this compound

While a specific, experimentally validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach for synthesizing substituted benzylamines involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde.

A potential synthetic pathway could start from 2-chloro-3-nitrobenzoic acid, which can be converted to the corresponding amide, then reduced to the amine, and finally, the amide can be reduced to the benzylamine.

Caption: A possible synthetic route to this compound.

Biological Activity and Applications

The biological activity of benzylamine derivatives is an active area of research. Substituted benzylamines have shown potential as:

-

Antifungal and Antibacterial Agents: Certain benzylamine derivatives exhibit antifungal and antibacterial properties.[1]

-

Enzyme Inhibitors: Dihydroquinolines with aminoalkyl side chains, synthesized from benzylamines, have been identified as potent inhibitors of n-NOS.

-

Pharmaceutical Intermediates: Benzylamine is a crucial intermediate in the production of various active pharmaceutical ingredients.[1]

Given the lack of specific studies on this compound, its biological profile remains uncharacterized. However, based on the activities of related compounds, it could be a candidate for screening in various biological assays.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. Researchers would need to develop and optimize these protocols based on general methods for substituted benzylamines. A general procedure for a related synthesis, the Gabriel synthesis of benzylamine, can be found in the literature and may serve as a starting point for developing a custom synthesis.[3]

Signaling Pathways and Experimental Workflows

Information regarding signaling pathways modulated by this compound is not available. Consequently, no diagrams for signaling pathways or specific experimental workflows can be provided at this time.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted benzylamine, which would be applicable to the study of this compound.

Caption: A generalized workflow for the synthesis and evaluation of a novel benzylamine derivative.

Conclusion

While a detailed technical guide on this compound cannot be fully realized due to the absence of specific experimental data, this document provides a foundational understanding by summarizing the known properties of its close structural isomers and the parent benzylamine compound. The provided data tables and the hypothetical synthetic pathway offer a valuable resource for researchers interested in the synthesis and characterization of this and other novel substituted benzylamines. Further experimental investigation is required to elucidate the specific chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Amino-2-chlorobenzylamine, a valuable building block in medicinal chemistry and drug development. The following sections detail two primary synthesis routes, supported by experimental data from analogous transformations, and include mandatory visualizations and structured data presentations to facilitate understanding and replication.

Introduction

This compound is a substituted benzylamine derivative with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Its structure, featuring a chloro, an amino, and an aminomethyl group on the benzene ring, offers multiple points for further chemical modification. This guide explores two logical and scientifically sound pathways for its synthesis, starting from commercially available precursors.

Pathway 1: Two-Step Synthesis from 2-Chloro-3-nitrobenzaldehyde

This pathway involves a two-step sequence starting from 2-chloro-3-nitrobenzaldehyde: first, the selective reduction of the nitro group to an amine, followed by the reductive amination of the aldehyde functionality.

Step 1: Selective Reduction of 2-Chloro-3-nitrobenzaldehyde

The initial step focuses on the chemoselective reduction of the nitro group to an amino group, leaving the aldehyde group intact. While various reagents can achieve this, a common and effective method involves the use of a metal in acidic media, such as iron in the presence of hydrochloric acid.

Experimental Protocol (Analogous Reaction):

A general procedure for the selective reduction of a nitro group in the presence of an aldehyde using iron and acid is as follows:

-

To a stirred solution of the nitrobenzaldehyde in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid dropwise over a period of time.

-

After the addition is complete, continue refluxing and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminobenzaldehyde.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 2-Chloro-3-nitrobenzaldehyde |

| Reagents | Iron powder, Hydrochloric acid |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | 80-95% (based on analogous reductions) |

| Purity | High, requires purification by crystallization or chromatography |

Step 2: Reductive Amination of 2-Chloro-3-aminobenzaldehyde

The resulting 2-chloro-3-aminobenzaldehyde can then be converted to the final product via reductive amination. This reaction involves the formation of an imine with ammonia, which is then reduced in situ to the corresponding benzylamine.

Experimental Protocol (General):

-

Dissolve the 2-chloro-3-aminobenzaldehyde in a suitable solvent (e.g., methanol) saturated with ammonia.

-

Add a reducing agent, such as sodium borohydride or catalytic hydrogenation with a Nickel or Palladium catalyst.

-

For catalytic hydrogenation, charge the solution into a high-pressure autoclave with a catalyst (e.g., Raney Nickel).

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 2-Chloro-3-aminobenzaldehyde |

| Reagents | Ammonia, Hydrogen, Raney Nickel (catalyst) |

| Solvent | Methanol |

| Hydrogen Pressure | 40-80 bar |

| Reaction Temperature | 50-100 °C |

| Typical Yield | 70-90% (based on analogous reductive aminations) |

| Purity | Requires purification |

Pathway 1 Visualization

Pathway 2: One-Pot Reduction from 2-Chloro-3-nitrobenzonitrile

This alternative pathway involves the simultaneous reduction of both the nitro and the nitrile functionalities of 2-chloro-3-nitrobenzonitrile in a single step, offering a more atom-economical route. Catalytic hydrogenation is the most common method for this transformation.

Catalytic Hydrogenation of 2-Chloro-3-nitrobenzonitrile

The direct conversion of 2-chloro-3-nitrobenzonitrile to this compound can be achieved using a strong reducing agent or, more commonly, through catalytic hydrogenation under pressure. Raney Nickel is a frequently used catalyst for the reduction of both nitro and nitrile groups.

Experimental Protocol (Analogous Reaction):

-

Charge a high-pressure autoclave with 2-chloro-3-nitrobenzonitrile, a suitable solvent (e.g., methanol or dioxane), and a Raney Nickel catalyst (slurry in water or ethanol).

-

Seal the autoclave and purge it with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction by observing the drop in hydrogen pressure.

-

Once the hydrogen uptake is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation or column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 2-Chloro-3-nitrobenzonitrile |

| Reagents | Hydrogen, Raney Nickel (catalyst) |

| Solvent | Methanol or Dioxane |

| Hydrogen Pressure | 50-100 bar |

| Reaction Temperature | 60-120 °C |

| Typical Yield | Variable, potential for side products |

| Purity | Requires significant purification |

Potential Side Products:

A critical consideration for this pathway is the potential for the formation of 2-amino-3-chlorobenzamide as a side product. This can occur through the intramolecular transfer of oxygen from the nitro group to the nitrile group during the reduction process, a phenomenon observed in the hydrogenation of ortho-nitrobenzonitriles.[1] The choice of solvent and reaction conditions can influence the selectivity of the reaction.

Pathway 2 Visualization

Experimental Workflow Visualization

The general workflow for carrying out these synthesis pathways, from reaction setup to product purification, can be visualized as follows:

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, a two-step process, offers greater control and potentially higher purity of the final product by avoiding the formation of the benzamide side product. Pathway 2, a one-pot reduction, is more atom-economical but may require careful optimization of reaction conditions to minimize the formation of 2-amino-3-chlorobenzamide. The choice of pathway will depend on the specific requirements of the research or development project, including scale, desired purity, and available equipment. The provided experimental protocols, adapted from analogous reactions, serve as a strong starting point for the successful synthesis of this compound.

References

Technical Guide: Physical Characteristics of Benzylamine Isomers

To the Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the inquiry regarding the physical characteristics of 3-Amino-2-chlorobenzylamine. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no publicly available data on the physical properties, experimental protocols, or biological pathways associated with This compound . This suggests that the compound may be novel, not yet synthesized, or not extensively characterized.

In the absence of data for the requested compound, this guide provides a summary of the physical characteristics of two closely related structural isomers: 2-Chlorobenzylamine and 3-Chlorobenzylamine . This information is presented for reference and comparative purposes. It is crucial to note that these are distinct chemical entities, and their properties should not be directly extrapolated to this compound.

Physical Properties of Chlorobenzylamine Isomers

The following table summarizes the known physical and chemical properties of 2-Chlorobenzylamine and 3-Chlorobenzylamine, which are commercially available and have been characterized.

| Property | 2-Chlorobenzylamine | 3-Chlorobenzylamine |

| Molecular Formula | C₇H₈ClN[1] | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [1] | 141.60 g/mol |

| CAS Number | 89-97-4[1] | 4152-90-3 |

| Appearance | Colorless to pale yellow liquid[2] | Light yellow liquid[3][4] |

| Odor | Faint amine odor[2][5] | Amine-like[4] |

| Boiling Point | 103-104 °C at 11 mmHg[1] | 110-112 °C at 17 mmHg[3][4] |

| Density | 1.173 g/mL at 25 °C[1] | 1.159 g/mL at 25 °C |

| Refractive Index | n20/D 1.562[1] | n20/D 1.559 |

| Flash Point | 88 °C (closed cup)[1] | 98 °C (closed cup)[4] |

| Solubility | Somewhat soluble in water[2][5] | No specific data available, but likely sparingly soluble in water. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are standardized procedures in analytical and physical chemistry. These typically include:

-

Boiling Point Determination: Performed under reduced pressure using vacuum distillation apparatus. The temperature and pressure are recorded at which the liquid boils.

-

Density Measurement: Determined using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index Measurement: Measured using a refractometer, typically at 20°C with the sodium D-line (589 nm).

-

Flash Point Determination: Measured using a closed-cup flash-point tester, which determines the lowest temperature at which the vapors of the material will ignite.

Due to the absence of information on the synthesis of this compound, a specific experimental workflow for its preparation cannot be provided.

Logical Workflow for Characterization of a Novel Compound

Should this compound be synthesized, a logical workflow for its characterization would be as follows. This workflow represents a standard approach in chemical research for the identification and characterization of new chemical entities.

References

Navigating the Landscape of Chlorinated Benzylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel chemical entities for drug discovery and development, a comprehensive understanding of available building blocks is paramount. This technical guide addresses the chemical identity and properties of "3-Amino-2-chlorobenzylamine." However, extensive database searches indicate that this specific substitution pattern is not a readily available or well-documented compound. Therefore, this guide focuses on providing a detailed comparative analysis of its closely related and commercially available isomers: 2-Chlorobenzylamine and 3-Chlorobenzylamine . This document serves as a vital resource for researchers, offering key identifiers, physicochemical properties, and a logical workflow for their potential application in synthetic chemistry.

Introduction

Chlorinated benzylamines are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of a chlorine atom on the benzene ring and an aminomethyl group provides multiple reaction sites for further chemical modifications, making them valuable synthons in medicinal chemistry. This guide aims to provide a centralized repository of technical information on key isomers within this chemical family to aid researchers in their synthetic endeavors.

Comparative Analysis of 2-Chlorobenzylamine and 3-Chlorobenzylamine

Table 1: Chemical Identifiers

| Identifier | 2-Chlorobenzylamine | 3-Chlorobenzylamine |

| CAS Number | 89-97-4[1][2] | 4152-90-3[3][4] |

| IUPAC Name | (2-chlorophenyl)methanamine[1] | (3-chlorophenyl)methanamine[4][5] |

| Synonyms | o-Chlorobenzylamine | m-Chlorobenzylamine, 1-(3-chlorophenyl)methanamine[3] |

| Chemical Formula | C₇H₈ClN[1] | C₇H₈ClN[3][4] |

| PubChem CID | 66648[1] | 77802[4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)Cl | C1=CC(=CC(=C1)Cl)CN[4][5] |

| InChI Key | KDDNKZCVYQDGKE-UHFFFAOYSA-N | BJFPYGGTDAYECS-UHFFFAOYSA-N[3][4] |

Table 2: Physicochemical Properties

| Property | 2-Chlorobenzylamine | 3-Chlorobenzylamine |

| Molecular Weight | 141.60 g/mol [1] | 141.60 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Clear colorless to light yellow liquid[3] |

| Boiling Point | 103-104 °C at 11 mmHg | 110-112 °C at 17 mmHg |

| Density | 1.173 g/mL at 25 °C | 1.159 g/mL at 25 °C |

| Refractive Index | n20/D 1.562 (lit.) | n20/D 1.559 (lit.) |

Experimental Considerations

The reactivity of the amine and the chloro-substituted aromatic ring are the primary considerations for synthetic chemists. The position of the chlorine atom influences the electronic properties of the benzene ring and, consequently, its reactivity in electrophilic aromatic substitution reactions. Similarly, the basicity of the amino group can be subtly affected by the position of the electron-withdrawing chlorine atom.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of chlorinated benzylamines as intermediates in a synthetic research project. This workflow is applicable to both 2-Chlorobenzylamine and 3-Chlorobenzylamine.

References

- 1. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chlorobenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 3-Chlorobenzylamine, 98% | Fisher Scientific [fishersci.ca]

- 5. 3-Chlorobenzylamine, 97% | Fisher Scientific [fishersci.ca]

Spectroscopic Analysis of 3-Amino-2-chlorobenzylamine: A Technical Guide

Disclaimer: Publicly available spectroscopic data (NMR, IR, MS) for 3-Amino-2-chlorobenzylamine could not be located at the time of this report. This guide instead provides a detailed analysis of its isomers, 2-chlorobenzylamine and 3-chlorobenzylamine , to serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols and analytical workflows described herein are broadly applicable to the characterization of novel aromatic amines.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for its characterization. While data for the target compound is unavailable, this report presents a comprehensive summary of the spectroscopic data for the closely related isomers, 2-chlorobenzylamine and 3-chlorobenzylamine.

Spectroscopic Data of Isomeric Reference Compounds

The following sections present the available spectroscopic data for 2-chlorobenzylamine and 3-chlorobenzylamine, organized for clarity and comparative analysis.

2-Chlorobenzylamine

Table 1: NMR Spectroscopic Data for 2-Chlorobenzylamine

| Nucleus | Chemical Shift (ppm) | Solvent |

| 1H NMR | Aromatic H: 7.1-7.4 (m), Methylene H (-CH2-): ~3.9 (s), Amine H (-NH2): variable (br s) | CDCl3 |

| 13C NMR | Aromatic C: 127-140, Methylene C (-CH2-): ~44 | CDCl3 |

Note: Specific peak assignments for the aromatic region require more detailed spectral analysis.

Table 2: IR Spectroscopic Data for 2-Chlorobenzylamine [1]

| Vibrational Mode | Wavenumber (cm-1) |

| N-H Stretch | 3300-3500 (two bands for primary amine) |

| C-H Aromatic Stretch | >3000 |

| C-H Aliphatic Stretch | <3000 |

| N-H Bend (Scissoring) | 1550-1650 |

| C=C Aromatic Stretch | 1400-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Table 3: Mass Spectrometry Data for 2-Chlorobenzylamine [2]

| m/z | Relative Intensity | Assignment |

| 141/143 | Major | [M]+ (presence of Cl isotope) |

| 106 | High | [M-Cl]+ or [M-NH2-CH]+ |

| 77 | Moderate | [C6H5]+ |

3-Chlorobenzylamine

Table 4: NMR Spectroscopic Data for 3-Chlorobenzylamine

| Nucleus | Chemical Shift (ppm) | Solvent |

| 1H NMR | Aromatic H: 7.2-7.3 (m), Methylene H (-CH2-): ~3.8 (s), Amine H (-NH2): variable (br s) | CDCl3 |

| 13C NMR | Aromatic C: 125-144, Methylene C (-CH2-): ~46 | CDCl3 |

Note: Specific peak assignments for the aromatic region require more detailed spectral analysis.

Table 5: IR Spectroscopic Data for 3-Chlorobenzylamine

| Vibrational Mode | Wavenumber (cm-1) |

| N-H Stretch | 3300-3500 (two bands for primary amine) |

| C-H Aromatic Stretch | >3000 |

| C-H Aliphatic Stretch | <3000 |

| N-H Bend (Scissoring) | 1550-1650 |

| C=C Aromatic Stretch | 1400-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Table 6: Mass Spectrometry Data for 3-Chlorobenzylamine [3]

| m/z | Relative Intensity | Assignment |

| 141/143 | Major | [M]+ (presence of Cl isotope) |

| 106 | High | [M-Cl]+ or [M-NH2-CH]+ |

| 77 | Moderate | [C6H5]+ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The sample should be free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For 1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans and broadband proton decoupling are typically employed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4] Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm-1 and a strong C-N stretching band between 1250 and 1335 cm-1.[4]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, commonly by Electron Ionization (EI). For LC-MS, the sample is eluted from the LC column and ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Determine the molecular weight from the molecular ion peak. The presence of chlorine is indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

References

The Solubility Profile of 3-Amino-2-chlorobenzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-2-chlorobenzylamine, a critical parameter for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility behavior based on the general properties of aromatic amines and furnishes a comprehensive, generalized experimental protocol for its determination.

Executive Summary

Predicted Solubility of this compound

Aromatic amines, such as this compound, generally exhibit poor solubility in water due to the hydrophobic nature of the benzene ring. However, they are typically soluble in acidic aqueous solutions because the basic amino group is protonated to form a more soluble ammonium salt[1][2].

In organic solvents, the solubility is expected to vary based on the solvent's polarity and its ability to form hydrogen bonds.

Table 1: Predicted Qualitative Solubility of this compound and Template for Experimental Data

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol, Ethanol | High | Data to be determined |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Data to be determined |

| Nonpolar | Toluene, Hexane | Low | Data to be determined |

| Acidic | Dilute HCl | High (due to salt formation) | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Toluene)

-

Thermostatic shaker or incubator

-

Analytical balance

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Logical Relationship of Amine Solubility

The solubility of an amine in different media can be understood through its acid-base chemistry.

Caption: Acid-base chemistry and amine solubility.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol offers a clear path to generating the specific, quantitative data necessary for a wide range of research and development applications.

References

An In-depth Technical Guide on the Stability and Reactivity of 3-Amino-2-chlorobenzylamine

Executive Summary

3-Amino-2-chlorobenzylamine is a substituted aromatic amine that combines the structural features of a benzylamine and an ortho-chloroaniline. Its stability is predicted to be limited, with sensitivity to air, light, and heat being significant concerns. The reactivity of this molecule is dictated by two primary centers: the nucleophilic benzylic amino group and the aromatic ring, which is activated by the aniline-like amino group but also influenced by the steric and electronic effects of the adjacent chlorine atom. This guide outlines the predicted physicochemical properties, stability profile, and reactivity of this compound, and provides generalized experimental protocols for its characterization.

Predicted Physicochemical and Stability Data

The following tables summarize the predicted properties of this compound. These values are estimations based on data for structurally related compounds such as 2-chlorobenzylamine and 3-chlorobenzylamine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.62 g/mol | - |

| Appearance | Likely a light-sensitive oil or low-melting solid, prone to darkening on storage. | Analogy with chloroanilines and benzylamines which are often liquids or solids that darken on exposure to air and light.[1][2] |

| Boiling Point | > 200 °C (with potential decomposition) | Higher than isomers like 2-chlorobenzylamine (103-104 °C/11 mmHg) due to the additional amino group and potential for hydrogen bonding.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | Aromatic amines generally have limited water solubility.[4] |

| pKa (Benzylic Amine) | ~9-10 | The benzylic amine is not directly conjugated with the ring, so its basicity should be similar to other benzylamines.[5] |

| pKa (Aromatic Amine) | ~2-3 | The aromatic amine's basicity is reduced by the electron-withdrawing effect of the chloro group, and potentially further lowered by the ortho effect.[6] |

Table 2: Predicted Stability and Storage

| Condition | Predicted Stability Profile | Recommended Storage |

| Thermal Stability | Likely to decompose at elevated temperatures. Aromatic amines can undergo exothermic decomposition.[7] | Store at low temperatures (2-8 °C). Long-term storage at -20 °C is recommended.[8] |

| Photostability | Sensitive to light; will likely darken upon exposure due to photo-oxidation.[1][8] | Store in amber vials or protect from light. |

| Air Sensitivity | Prone to oxidation in the presence of air, leading to coloration and degradation. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |

| pH Stability | More stable in acidic conditions due to protonation of the amino groups. In acidic food simulants, some aromatic amines show instability.[9] | For solutions, acidic pH is preferable for stability. |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] | Avoid contact with incompatible materials. |

Predicted Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities of its two amino groups and the substituted aromatic ring.

-

Benzylic Amine (-CH₂NH₂): This primary aliphatic amine is the more basic and nucleophilic center of the molecule. It is expected to undergo typical reactions of primary amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent.

-

Salt Formation: Readily forms salts with acids.

-

-

Aromatic Amine (-NH₂): This aniline-like amino group is less basic due to the delocalization of the nitrogen lone pair into the aromatic ring and the electron-withdrawing effect of the ortho-chlorine.[5][6] Its primary reactivity involves:

-

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which can then undergo various substitution reactions (Sandmeyer, Schiemann, etc.).

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-director. However, the positions are sterically hindered by the chlorine and benzylamine groups. Substitution is likely to occur at the 4- and 6-positions.

-

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the amino group. The chlorine atom is deactivating but ortho-, para-directing. The overall substitution pattern will be a composite of these effects, with the amino group likely dominating the directing effects.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of a novel compound like this compound. These should be adapted based on preliminary findings.

Stability Testing Protocol

This protocol is based on ICH guidelines for new drug substances.[10]

-

Sample Preparation: Prepare multiple aliquots of the purified compound in amber glass vials under an inert atmosphere.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH and 2-8 °C.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines.

-

-

Testing Schedule:

-

Initial: Test a sample at the beginning of the study (time 0).

-

Accelerated: Test at 1, 3, and 6 months.

-

Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

-

-

Analytical Methods: Use a validated stability-indicating HPLC method to monitor for:

-

Assay: Quantify the amount of this compound remaining.

-

Degradation Products: Identify and quantify any impurities that form over time.

-

Appearance: Note any changes in color or physical state.

-

Reactivity Profiling Protocol

-

Solubility Assessment: Determine the solubility in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane) at room temperature.

-

Acid/Base Reactivity:

-

Titrate a solution of the compound with a standard acid (e.g., HCl) to determine the pKa values of the two amino groups.

-

Observe the formation and isolation of salts upon treatment with various acids (e.g., HCl, H₂SO₄, acetic acid).

-

-

Nucleophilicity Assessment (Benzylic Amine):

-

React the compound with a standard electrophile (e.g., benzoyl chloride) under controlled conditions (e.g., in the presence of a non-nucleophilic base like triethylamine).

-

Monitor the reaction progress by TLC or LC-MS to determine the rate and selectivity of acylation at the benzylic amine.

-

-

Diazotization and Subsequent Coupling (Aromatic Amine):

-

Perform a diazotization reaction using sodium nitrite and a mineral acid at low temperature (0-5 °C).

-

Couple the resulting diazonium salt with a suitable aromatic compound (e.g., β-naphthol) to confirm the formation of the diazonium intermediate.

-

-

Electrophilic Aromatic Substitution:

-

Conduct a standard bromination reaction (e.g., with Br₂ in acetic acid) at room temperature.

-

Analyze the product mixture by NMR and MS to determine the regioselectivity of the substitution on the aromatic ring.

-

Visualizations

Plausible Synthetic Pathway

The synthesis of this compound could potentially be achieved starting from 2-chloro-3-nitrobenzonitrile.

Caption: Plausible two-step synthesis of this compound.

Predicted Reactivity Map

This diagram illustrates the primary reactive sites of this compound.

Caption: Key reactive centers of this compound.

References

- 1. O-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. M-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2-Chlorobenzylamine 95 89-97-4 [sigmaaldrich.com]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. aidic.it [aidic.it]

- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

The Synthetic Versatility of 3-Amino-2-chlorobenzylamine: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-chlorobenzylamine is a trifunctional building block with significant potential in organic synthesis, particularly for the construction of diverse heterocyclic systems of medicinal interest. The strategic positioning of an ortho-chloro substituent, a primary aromatic amine, and a benzylic amine moiety within the same molecule offers a unique platform for a variety of cyclization and cross-coupling strategies. This guide explores the prospective applications of this compound in the synthesis of key heterocyclic cores, including quinazolines and benzodiazepines. Furthermore, it delves into the potential of its functional groups to participate in powerful C-N bond-forming reactions such as the Buchwald-Hartwig amination and Ullmann condensation. While direct experimental data for this specific isomer is limited, this document extrapolates from well-established reactivity patterns of analogous structures to provide a comprehensive overview of its synthetic utility. Detailed experimental protocols from closely related substrates are provided as a foundation for future research and methodology development.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups:

-

2-Chloroaniline Moiety: The aromatic amine ortho to a chlorine atom is a classic precursor for various condensation and cyclization reactions. The chlorine atom can also serve as a handle for transition-metal-catalyzed cross-coupling reactions.

-

Benzylamine Moiety: The primary benzylic amine is a versatile nucleophile and can participate in a range of cyclization and derivatization reactions.

-

Synergistic Reactivity: The proximate arrangement of these functional groups allows for tandem and one-pot reactions, enabling the efficient construction of complex molecular architectures.

This guide will focus on the following potential applications, drawing parallels from established literature on structurally similar compounds.

Synthesis of Fused Heterocyclic Systems

Quinazoline Synthesis

The 2-aminobenzylamine framework is a well-established precursor for the synthesis of quinazolines, a class of compounds with a broad spectrum of pharmacological activities. Several synthetic strategies can be envisioned for this compound.

One common approach involves the condensation of a 2-aminobenzylamine with an aldehyde, followed by an oxidative cyclization.[1][2] The reaction typically proceeds through an initial imine formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazoline.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and Aldehydes (Analogous Protocol) [2]

A mixture of 2-aminobenzylamine (1.0 mmol), the respective aldehyde (1.2 mmol), and o-iodoxybenzoic acid (IBX) (1.5 mmol) in acetonitrile (5 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Synthesis of Quinazolines from 2-Aminobenzylamine and Aldehydes (Analogous Examples) [2]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylquinazoline | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 94 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 89 |

| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazoline | 85 |

Benzodiazepine Synthesis

1,4-Benzodiazepines, another class of privileged scaffolds in medicinal chemistry, can be synthesized from 2-aminobenzylamine derivatives. A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates represents a modern approach to this heterocyclic system.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines (Analogous Protocol) [3]

To a stirred solution of a propargylic carbonate (1.3 equiv) in dioxane (0.5 mL) is added N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh3)4 (0.1 equiv) at 25 °C. The reaction mixture is stirred for a specified time at the same temperature. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Table 2: Synthesis of 1,4-Benzodiazepines (Analogous Examples) [3]

| Entry | Propargylic Carbonate Substituent | Product | Yield (%) |

| 1 | 4-Methanesulfonylphenyl | (Z)-2-(4-(Methylsulfonyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][4]diazepine | 61 |

| 2 | 4-Fluorophenyl | (Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][4]diazepine | 71 |

| 3 | 4-Trifluoromethylphenyl | (Z)-2-(4-(Trifluoromethyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][4]diazepine | 61 |

C-N Bond Forming Reactions

The amino and chloro functionalities of this compound make it an ideal substrate for transition-metal-catalyzed C-N cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5] this compound could potentially undergo this reaction in two ways: the chloro group can be coupled with a primary or secondary amine, or the amino group can be coupled with an aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Chlorides (General Protocol) [6]

A mixture of the aryl chloride (1.0 equiv), amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) is assembled in a glovebox. The mixture is dissolved in a dry solvent (e.g., toluene) and heated to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by GC or TLC). After cooling to room temperature, the reaction mixture is diluted with a suitable solvent, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction for the formation of C-N bonds.[7] This reaction typically requires higher temperatures but can be advantageous for certain substrates.

Experimental Protocol: Ullmann N-Arylation (General Protocol) [8]

A mixture of the aryl halide (1.0 equiv), amine (1.5-2.0 equiv), CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv) in a high-boiling solvent (e.g., DMF or DMSO) is heated at a high temperature (100-160 °C) under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Table 3: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Coupling

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Ligands | Bulky, electron-rich phosphines | Diamines, phenanthrolines |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu) | Weaker inorganic bases (e.g., K2CO3) |

| Temperature | Milder (RT to 120 °C) | Harsher (100-200 °C) |

| Substrate Scope | Very broad | Traditionally more limited, but improving |

| Functional Group Tolerance | Generally high | Can be lower due to harsh conditions |

Other Potential Transformations

Pictet-Spengler and Bischler-Napieralski Type Reactions

The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively.[9][10] These reactions typically involve the cyclization of a β-phenylethylamine derivative. While this compound is a benzylamine, modifications of these reactions or related intramolecular cyclizations could potentially be employed to construct novel heterocyclic systems. For instance, acylation of the benzylic amine followed by an intramolecular electrophilic aromatic substitution could lead to the formation of a fused seven-membered ring system.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of a wide array of heterocyclic compounds with potential applications in drug discovery and materials science. The synthetic routes outlined in this guide, based on well-established methodologies for analogous compounds, offer a solid foundation for the future exploration of this reagent's synthetic potential. Further research into the specific reactivity and optimization of reaction conditions for this compound is warranted and is expected to unlock a rich area of synthetic chemistry.

References

- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Chlorinated Aminobenzylamines: A Review of 2- and 3-Substituted Isomers

Introduction

This technical guide addresses the synthesis, properties, and available historical context of chlorinated aminobenzylamine derivatives. Initial research into the specific compound 3-Amino-2-chlorobenzylamine did not yield any specific data regarding its discovery, synthesis, or documented use in scientific literature. This suggests that this particular substitution pattern may represent a novel compound, may be exceptionally rare, or is not well-documented in publicly accessible databases.

In light of this, this guide focuses on the closely related and well-documented isomers, 2-Chlorobenzylamine and 3-Chlorobenzylamine . These compounds are significant intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[1] This document will provide a comprehensive overview of their chemical properties, synthesis protocols, and known applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical characteristics of 2-Chlorobenzylamine and 3-Chlorobenzylamine are summarized below. These properties are crucial for their handling, application in synthesis, and purification.

Table 1: Physical Properties of Chlorobenzylamine Isomers

| Property | 2-Chlorobenzylamine | 3-Chlorobenzylamine |

| CAS Number | 89-97-4[2] | 4152-90-3[3] |

| Molecular Formula | C₇H₈ClN[4] | C₇H₈ClN[3] |

| Molecular Weight | 141.60 g/mol [2] | 141.60 g/mol [3] |

| Appearance | Colorless to light yellow liquid[4][5] | Colorless to light yellow liquid[6] |

| Boiling Point | 103-104 °C at 11 mmHg[2] | 110-112 °C at 17 mmHg[6] |

| Density | 1.173 g/mL at 25 °C[2] | 1.159 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.562[2] | n20/D 1.559[6] |

| Flash Point | 88 °C (closed cup)[2] | 98 °C (closed cup)[3] |

Table 2: Chemical Identifiers of Chlorobenzylamine Isomers

| Identifier | 2-Chlorobenzylamine | 3-Chlorobenzylamine |

| InChI | 1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2[2] | 1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2[3] |

| InChI Key | KDDNKZCVYQDGKE-UHFFFAOYSA-N[2] | BJFPYGGTDAYECS-UHFFFAOYSA-N[3] |

| SMILES | NCc1ccccc1Cl[4] | NCc1cccc(Cl)c1[3] |

Synthesis of Chlorobenzylamine Isomers

While various synthetic routes exist for these compounds, a common and well-documented method for the preparation of primary amines from alkyl halides is the Gabriel synthesis. A detailed protocol for the synthesis of 2-Chlorobenzylamine via this method is provided below.

This two-step process involves the formation of an N-substituted phthalimide followed by hydrolysis to yield the primary amine.[7]

Step 1: Synthesis of 2-Chlorobenzylphthalimide

The first step is the reaction of 2-chlorobenzylchloride with an alkali metal phthalimide. This can be formed in situ from phthalimide and an alkali metal carbonate.[7] This nucleophilic substitution reaction displaces the chloride to form 2-chlorobenzylphthalimide.[7]

Step 2: Hydrolysis of 2-Chlorobenzylphthalimide

The phthalimide ring of the intermediate is then cleaved to liberate the desired 2-chlorobenzylamine.[7]

-

Apparatus: A 250 mL, round-bottomed, 3-necked flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

2-Chlorobenzylphthalimide (20 g, 73.6 mmol)

-

20% aqueous potassium hydroxide (82.5 g)

-

Concentrated hydrochloric acid (50 mL)

-

Water (50 mL)

-

Potassium hydroxide pellets

-

Methylene chloride

-

-

Procedure:

-

The flask is charged with 2-chlorobenzylphthalimide and 20% aqueous potassium hydroxide.[8]

-

The mixture is heated to reflux (bath temperature of 130°C) with stirring for approximately 18 hours.[8]

-

After cooling to room temperature, a mixture of water and concentrated hydrochloric acid is added dropwise.[8]

-

The reaction mixture is then heated under reflux for an additional 22.5 hours.[8]

-

Upon cooling, the precipitated solids (phthalic acid and 2-chlorobenzylphthalamic acid) are removed by filtration and washed with water.[8]

-

The filtrate is made basic (pH 10) by the addition of potassium hydroxide pellets.[8]

-

The aqueous layer is then extracted multiple times with methylene chloride.[8]

-

The combined organic extracts are dried and the solvent is removed under reduced pressure to yield 2-chlorobenzylamine.[8] A yield of 98% with a purity of 99% has been reported for this procedure.[8]

-

Caption: Gabriel synthesis of 2-Chlorobenzylamine.

Applications and Reactivity

Both 2-Chlorobenzylamine and 3-Chlorobenzylamine are versatile intermediates in organic chemistry.

-

2-Chlorobenzylamine is noted for its use as a pharmaceutical intermediate and a reagent in broader organic synthesis.[1] It has been investigated for its plasmin inhibitory activity.[5] It exhibits typical amine reactivity, such as neutralizing acids in exothermic reactions to form salts.[9] It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[9]

-

3-Chlorobenzylamine is utilized in the synthesis of dihydroquinolones, which have been studied as potent inhibitors of neuronal nitric oxide synthase (n-NOS).[3] It also serves as a precursor in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide.[3]

Conclusion

While a direct exploration of the discovery and history of this compound was not possible due to a lack of available data, this guide provides a thorough technical overview of the closely related isomers, 2-Chlorobenzylamine and 3-Chlorobenzylamine. The detailed information on their physical and chemical properties, along with a specific, high-yield synthesis protocol for the 2-chloro isomer, offers a valuable resource for chemical researchers and drug development professionals. The absence of information on this compound highlights a potential area for novel synthetic exploration.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chlorobenzylamine 95 89-97-4 [sigmaaldrich.com]

- 3. 3-Chlorobenzylamine 98 4152-90-3 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-Chlorobenzylamine | 89-97-4 [chemicalbook.com]

- 6. 3-Chlorobenzylamine 98 4152-90-3 [sigmaaldrich.com]

- 7. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-2-chlorobenzylamine: An Unexplored Scaffold in Medicinal Chemistry

Despite the vast landscape of chemical building blocks utilized in drug discovery, a comprehensive review of scientific literature and chemical databases reveals a notable absence of information on 3-Amino-2-chlorobenzylamine as a significant contributor to medicinal chemistry. While its constituent functional groups—an aniline, a benzylamine, and a halogen substituent—are staples in the design of bioactive molecules, this specific isomeric arrangement appears to be a largely untapped resource for the development of novel therapeutic agents. This technical guide will synthesize the available information on related structures to infer the potential utility and synthetic considerations for this compound, while highlighting the current knowledge gap.

Physicochemical Properties and Synthetic Considerations

The synthesis of this compound would likely proceed from a commercially available starting material such as 2-chloro-3-nitrobenzonitrile or 2-chloro-3-nitrobenzaldehyde. A plausible synthetic route is outlined below.

Hypothetical Synthesis of this compound

A potential synthetic workflow for the preparation of this compound is proposed, starting from 2-chloro-3-nitrobenzaldehyde. This multi-step synthesis involves the reduction of both the nitro group and the aldehyde, with intermediate protection and deprotection steps to ensure regioselectivity.

Caption: Hypothetical synthetic pathway to this compound.

Potential Applications in Medicinal Chemistry: Inferences from Related Structures

The true potential of this compound as a medicinal chemistry building block can be extrapolated by examining the roles of its structural analogs.

The Role of the Aminobenzylamine Scaffold

Aminobenzylamine derivatives are present in a variety of biologically active compounds. The amino and benzylamine moieties can serve as key pharmacophoric features, participating in hydrogen bonding, ionic interactions, and providing a scaffold for further functionalization.

The Influence of the 2-Chloro Substituent

The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The ortho-chloro substitution in this compound could enforce a specific conformation of the aminomethyl group, which might be advantageous for binding to certain protein targets.

Future Directions and Research Opportunities

The lack of published data on this compound presents a clear research opportunity. The synthesis and characterization of this molecule would be the first step. Subsequently, the creation of a library of derivatives, by functionalizing the amino groups, could be screened against various biological targets. Given the prevalence of related scaffolds in areas such as oncology, neuroscience, and infectious diseases, these would be logical starting points for investigation.

Experimental Protocols for Analogous Reactions

While specific protocols for this compound are unavailable, methodologies for the key chemical transformations on analogous structures are well-established. The following provides a general framework for the types of reactions that would be employed in the synthesis and derivatization of this building block.

General Procedure for the Reduction of a Nitro Group to an Amine

A common method for the reduction of an aromatic nitro group is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.

Table 1: Representative Protocol for Nitro Group Reduction

| Step | Procedure |

| 1 | Dissolve the nitro-containing starting material in a suitable solvent (e.g., ethanol, ethyl acetate). |

| 2 | Add a catalytic amount of 10% Pd/C. |

| 3 | Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker). |

| 4 | Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). |

| 5 | Filter the reaction mixture through a pad of Celite to remove the catalyst. |

| 6 | Concentrate the filtrate under reduced pressure to yield the crude amine. |

| 7 | Purify the product by column chromatography or recrystallization if necessary. |

General Procedure for Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.

Table 2: Representative Protocol for Reductive Amination

| Step | Procedure |

| 1 | Dissolve the aldehyde or ketone and the amine in a suitable solvent (e.g., methanol, dichloroethane). |

| 2 | Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). |

| 3 | Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS). |

| 4 | Quench the reaction by the slow addition of water. |

| 5 | Extract the product with an organic solvent. |

| 6 | Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate. |

| 7 | Purify the product by column chromatography. |

Conclusion

This compound represents a void in the current landscape of medicinal chemistry building blocks. Based on the known utility of its constituent parts and related analogs, it holds theoretical promise as a scaffold for the development of new therapeutic agents. Its synthesis, characterization, and the exploration of its derivatization are necessary first steps to unlock its potential. The information presented here, drawn from analogous structures, provides a foundational framework for researchers and drug development professionals interested in exploring this uncharted chemical space. The journey from a hypothetical molecule to a valuable tool in drug discovery awaits pioneering synthetic and medicinal chemists.

Isomers of aminobenzylamine and their properties

An In-depth Technical Guide to the Isomers of Aminobenzylamine and Their Properties

Introduction

Aminobenzylamine, a molecule comprising a benzylamine core with an additional amino group on the benzene ring, exists as three distinct positional isomers: ortho-(2-), meta-(3-), and para-(4-). These isomers share the same molecular formula (C₇H₁₀N₂) and molecular weight (122.17 g/mol ) but exhibit unique physicochemical properties, reactivity, and biological activities due to the varied placement of the amino group.[1][2] This unique positioning influences their electronic properties, steric hindrance, and potential for hydrogen bonding, making them valuable building blocks in diverse fields. They serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, and as curing agents for epoxy resins.[2][3] Their distinct characteristics are of significant interest to researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive overview of the properties, synthesis, and applications of each aminobenzylamine isomer.

Physicochemical Properties of Aminobenzylamine Isomers

The structural differences among the isomers of aminobenzylamine give rise to notable variations in their physical and chemical properties. The ortho-isomer typically has a higher melting point compared to the meta- and para-isomers, which can be attributed to intramolecular hydrogen bonding. The boiling points also differ significantly based on the substitution pattern. These properties are summarized in the table below for easy comparison.

| Property | 2-Aminobenzylamine (ortho) | 3-Aminobenzylamine (meta) | 4-Aminobenzylamine (para) |

| CAS Number | 4403-69-4[1] | 4403-70-7[4] | 4403-71-8[2] |

| Molecular Formula | C₇H₁₀N₂[1] | C₇H₁₀N₂[4] | C₇H₁₀N₂[2] |

| Molecular Weight | 122.17 g/mol [1] | 122.17 g/mol [4] | 122.17 g/mol [2] |

| Appearance | White to off-white solid/crystal[1][5] | Yellow solid[4] | White to off-white solid or oily liquid[2][6] |

| Melting Point | 58-61 °C[1] | 41-45 °C | 37 °C[2][6] |

| Boiling Point | 98 °C at 1.5 mmHg[1] | 267.6 °C at 760 mmHg[4] | 101 °C at 0.05 mmHg[2][6] |

| Density | ~1.03 g/cm³ (estimate)[1] | ~1.1 g/cm³[4] | 1.078 g/mL at 25 °C[6] |

| Refractive Index | ~1.51 (estimate)[1] | 1.614[4] | 1.61 at 20 °C[6] |

| pKa | 9.60 (Predicted)[1] | 9.22 (Predicted)[4] | 9.65 (Predicted)[6] |

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural confirmation of the aminobenzylamine isomers.

Infrared (IR) Spectroscopy

As primary amines, all three isomers exhibit characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region of their IR spectra. Typically, primary amines show a pair of bands resulting from symmetric and asymmetric stretching modes.[7] Another key feature is the C-N stretching vibration, which appears in the fingerprint region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is crucial for distinguishing between the isomers by analyzing the splitting patterns of the aromatic protons.

-

Aromatic Protons: The signals for the protons on the benzene ring appear in the downfield region (typically 6.5-7.5 ppm) and their coupling patterns are indicative of the substitution (ortho, meta, or para).

-

Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons is typically observed around 3.7-3.9 ppm.[3]

-

Amine Protons (-NH₂): The signals for the amine protons are often broad and can appear over a wide chemical shift range. Their identity can be confirmed by D₂O exchange, which causes the signals to disappear.[7]

| Isomer | Technique | Key Spectroscopic Features |

| 2-Aminobenzylamine | ¹H NMR | Complex multiplet pattern in the aromatic region due to ortho-substitution. |

| IR | Characteristic paired N-H stretching bands around 3350-3450 cm⁻¹.[7][8] | |

| 3-Aminobenzylamine | ¹H NMR | Distinct splitting pattern in the aromatic region characteristic of meta-substitution.[9] |

| IR | Paired N-H stretching bands expected, similar to other primary amines.[7] | |

| 4-Aminobenzylamine | ¹H NMR | Symmetrical AA'BB' pattern in the aromatic region, often appearing as two doublets.[10] |

| IR | Paired N-H stretching bands expected.[7] |

Experimental Protocols

General Synthesis of Aminobenzylamine Isomers by Catalytic Reduction

A common and industrially viable method for synthesizing aminobenzylamine isomers is the catalytic reduction of the corresponding nitrobenzylamine isomers.[11] This method offers high yields and avoids the use of expensive or hazardous reagents.

Objective: To synthesize an aminobenzylamine isomer from its corresponding nitrobenzylamine precursor.

Materials:

-

o-, m-, or p-nitrobenzylamine

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas (H₂) source or a hydrogen transfer agent (e.g., hydrazine hydrate)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

Procedure:

-

Reactor Setup: A round-bottom flask or a hydrogenation vessel is charged with the nitrobenzylamine precursor and the solvent (e.g., methanol).

-

Catalyst Addition: The Pd/C catalyst is carefully added to the mixture under an inert atmosphere to prevent ignition.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by observing hydrogen uptake or by using analytical techniques like Thin Layer Chromatography (TLC).

-

Reaction Quench and Filtration: Upon completion, the reaction mixture is purged with an inert gas. The catalyst is removed by filtering the mixture through a pad of Celite. The filter cake is washed with additional solvent to recover all the product.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation under vacuum or by recrystallization to yield the pure aminobenzylamine isomer.

References

- 1. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Aminobenzylamine - Molwiki [molwiki.com]

- 5. 2-Aminobenzylamine 4403-69-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-AMINOBENZYLAMINE(4403-69-4) IR Spectrum [chemicalbook.com]

- 9. 3-Aminobenzylamine(4403-70-7) 1H NMR [m.chemicalbook.com]

- 10. 4-Aminobenzylamine(4403-71-8) 1H NMR spectrum [chemicalbook.com]

- 11. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

In-depth Technical Guide: Safety and Handling Precautions for 3-Amino-2-chlorobenzylamine

Notice to Researchers, Scientists, and Drug Development Professionals:

A comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific safety, handling, and toxicological information for 3-Amino-2-chlorobenzylamine. No dedicated Safety Data Sheet (SDS), CAS number, or detailed experimental protocols for this specific isomer could be identified. The information presented in this guide is therefore based on general principles of chemical safety and data extrapolated from related isomers, such as 2-chlorobenzylamine and 3-chlorobenzylamine. This information should be used for preliminary guidance only and is not a substitute for a thorough, compound-specific risk assessment. Extreme caution is advised when handling this compound.

Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, a definitive hazard classification cannot be provided. However, based on the known hazards of its isomers, it is prudent to handle this compound as potentially hazardous.

Potential Hazards:

-

Skin Corrosion/Irritation: Isomers like 2-chlorobenzylamine and 3-chlorobenzylamine are classified as causing severe skin burns and eye damage.[1][2] It is reasonable to assume that this compound may have similar properties.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][2]

-

Acute Toxicity: While not definitively known, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract.

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The following table presents data for the related isomer, 3-chlorobenzylamine, for informational purposes only.

| Property | Value (for 3-chlorobenzylamine) | Data Source |

| Molecular Formula | C₇H₈ClN | [2][3] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| Appearance | Light yellow liquid | [4] |

| Boiling Point | 110-112 °C @ 17 mmHg | [3][4] |

| Density | 1.159 g/mL at 25 °C | [3] |

| Flash Point | 98 °C (closed cup) | [3][4] |

| Refractive Index | n20/D 1.559 | [3] |

Handling and Storage

Given the lack of specific data, stringent safety protocols should be implemented when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[4]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Handling Procedures:

-

Avoid all direct contact with the substance.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Store away from heat, sparks, and open flames.[4]

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4]

First Aid Measures

In the event of exposure, seek immediate medical attention and provide the attending physician with this information.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Disposal Procedures

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 3.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

This material may be classified as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Logical Relationship of Potential Hazards

This diagram illustrates the potential relationships between exposure and adverse health effects.

References

An In-depth Technical Guide to the Purity Standards of 3-Amino-2-chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the purity standards for 3-Amino-2-chlorobenzylamine, a key chemical intermediate in various synthetic applications. Due to the proprietary nature of specific manufacturing processes, publicly available, in-depth documentation on impurity profiles and detailed analytical methodologies for this compound is limited. However, by consolidating information from commercial suppliers and referencing standard analytical practices, this document aims to provide a valuable resource for professionals in the field of chemical research and drug development.

Purity Specifications